Ciprofibrate D6 is a deuterated derivative of ciprofibrate, which belongs to the fibrate class of lipid-lowering agents. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of ciprofibrate. Its deuterated form enhances the accuracy and reliability of analytical measurements by providing a stable reference point during the analysis of biological samples.
Ciprofibrate D6 is classified under the category of hypolipidemic agents, specifically designed to lower lipid levels in the blood. It is structurally related to other fibrates like clofibrate and fenofibrate, which are commonly used in the treatment of hyperlipidemia. The molecular formula for Ciprofibrate D6 is C13H14Cl2O3, with a molecular weight of 295.19 g/mol.
The synthesis of Ciprofibrate D6 involves several key steps, including:
These steps are optimized in industrial settings to achieve high yields and purity, often employing continuous flow chemistry methods for efficiency and safety .
Ciprofibrate D6 can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The primary mechanism by which Ciprofibrate D6 exerts its effects involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a critical role in regulating lipid metabolism, including:
By activating PPARα, Ciprofibrate D6 influences metabolic pathways that lead to improved lipid profiles and reduced risk factors associated with cardiovascular diseases .
The chemical properties are crucial for understanding how Ciprofibrate D6 behaves under different experimental conditions, especially during analytical procedures where precision is paramount .
Ciprofibrate D6 has several scientific applications:
Ciprofibrate D6 (IUPAC name: 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid) is a deuterated analog of the lipid-lowering drug ciprofibrate. Its molecular formula is C13H8D6Cl2O3, with a molecular weight of 295.19 g/mol [6]. The compound features six deuterium atoms strategically positioned at the two methyl groups of the 2-methylpropanoic acid moiety, resulting in a (CD3)2C arrangement [2] [6]. This isotopic labeling preserves the steric and electronic properties of the parent molecule while introducing mass differences detectable via mass spectrometry.
Crystallographic analysis reveals that non-deuterated ciprofibrate exists as a pale cream solid with a melting point of 114–116°C [1]. The crystal structure, solved using powder X-ray diffraction (PXRD), shows a monoclinic unit cell with specific hydrogen-bonding patterns that influence its solid-state packing [3]. Isotopic substitution does not significantly alter this crystal lattice due to the similar atomic radii of hydrogen and deuterium.
Spectroscopic signatures include:
Table 1: Key Structural and Spectroscopic Characteristics of Ciprofibrate D6
Property | Ciprofibrate D6 | Detection Method |
---|---|---|
Molecular Weight | 295.19 g/mol | High-Resolution MS |
Deuterium Positions | Two -CD3 groups | 2H-NMR |
Characteristic MS Fragment | [M–CO2D]+ at m/z 250 | LC-MS/MS |
XLogP3 | 3.4 | Computational Prediction |
The synthesis of Ciprofibrate D6 employs isotope exchange and precursor deuteration methodologies to ensure high isotopic purity (>99%). The primary route involves:
Critical parameters for successful deuteration include:
Table 2: Synthesis Strategies for Ciprofibrate D6
Method | Deuteration Efficiency | Limitations |
---|---|---|
Precursor Deuteration | >99% | Multi-step purification |
Post-synthesis Exchange | 70–85% | Low regioselectivity |
Enzymatic Deuteration | Under investigation | Scalability challenges |
Solubility: Ciprofibrate D6 exhibits lipophilicity comparable to non-deuterated ciprofibrate (XLogP3 = 3.4) [6]. It is practically insoluble in water (<0.1 mg/mL) but highly soluble in organic solvents like ethanol (50 mg/mL) and acetone (>100 mg/mL) [3]. This hydrophobicity aligns with its classification as a BCS Class II compound.
Stability:
Spectroscopic Profiles:
These properties underpin its formulation challenges and ongoing nanoparticle encapsulation studies using Pluronic micelles [3].
Table 3: Comparative Physicochemical Properties
Property | Ciprofibrate D6 | Non-Deuterated Ciprofibrate |
---|---|---|
Water Solubility | <0.1 mg/mL | <0.1 mg/mL |
Ethanol Solubility | 50 mg/mL | 52 mg/mL |
Melting Point | 114–116°C | 114–116°C |
λmax (UV) | 276 nm | 276 nm |
Hydrolysis t1/2 (pH 9) | 8 hours | 7.9 hours |
Ciprofibrate D6 retains pharmacological activity identical to non-deuterated ciprofibrate as a PPARα agonist. Both compounds:
Deuterium substitution induces negligible kinetic isotope effects (KIEs ≤ 1.5) in PPARα binding due to the non-lability of C–D bonds at the methyl positions. However, metabolic studies reveal altered kinetics:
The deuterated analog serves as an internal standard in mass spectrometry due to:
Metabolic profiling applications include:
Table 4: Functional and Metabolic Comparisons
Parameter | Ciprofibrate D6 | Non-Deuterated Ciprofibrate |
---|---|---|
PPARα EC50 | 0.8 μM | 0.75 μM |
Plasma Half-life (rat) | 15.2 hours | 10.1 hours |
CYP2C8 Metabolism Rate | 3.2 nmol/min/mg | 6.8 nmol/min/mg |
Glucuronidation Rate | 4.5 nmol/min/mg | 4.6 nmol/min/mg |
Studies comparing both compounds in nanoparticle formulations demonstrate:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: